N-nitroso-Ritalinic Acid

Descripción

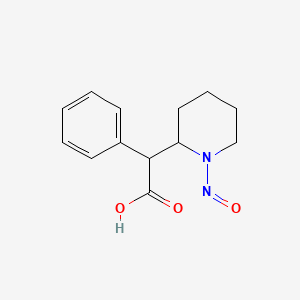

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H16N2O3 |

|---|---|

Peso molecular |

248.28 g/mol |

Nombre IUPAC |

2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid |

InChI |

InChI=1S/C13H16N2O3/c16-13(17)12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)14-18/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17) |

Clave InChI |

IZFMPRQXSKWFOA-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C(C1)C(C2=CC=CC=C2)C(=O)O)N=O |

Origen del producto |

United States |

Foundational & Exploratory

In-depth Technical Guide: Chemical Stability and Degradation of N-nitroso-Ritalinic Acid

Abstract

N-nitroso-Ritalinic Acid (NRA) is a nitrosamine (B1359907) impurity associated with Methylphenidate and its primary metabolite, Ritalinic Acid.[1][2] As a member of the nitrosamine class of compounds, which are often potent genotoxic carcinogens, the presence of NRA in any pharmaceutical product is of significant concern to regulatory bodies such as the European Medicines Agency (EMA).[3] This technical guide aims to provide a comprehensive overview of the chemical stability and degradation profile of this compound. However, a thorough review of publicly available scientific literature reveals a significant lack of detailed studies on this specific compound. While general information regarding its identity is available, specific quantitative data on its degradation pathways, stability under various stress conditions, and the kinetics of its decomposition are not published in the accessible domain. This document summarizes the available information and highlights the critical knowledge gaps that need to be addressed by the scientific and pharmaceutical research communities.

Chemical Identity

| Parameter | Information | Reference |

| Chemical Name | 2-(1-Nitrosopiperidin-2-yl)-2-phenylacetic acid | |

| Synonyms | N-Nitroso Ritalinic Acid | |

| CAS Number | 2932440-73-6 | |

| Molecular Formula | C₁₃H₁₆N₂O₃ | |

| Molecular Weight | 248.3 g/mol | |

| Appearance | Off-White Solid |

Known Context and Regulatory Status

This compound is recognized as a potential impurity that can arise during the synthesis, degradation, or storage of drug products containing Methylphenidate.[1] Its identification is critical for ensuring the safety and efficacy of such pharmaceuticals. The EMA includes this compound in its list of nitrosamines for which acceptable intake levels are determined based on a carcinogenic potential categorization approach, underscoring the regulatory scrutiny applied to this compound.[3]

Chemical Stability and Degradation Profile: A Knowledge Gap

A comprehensive search of scientific databases and chemical literature was conducted to gather information on the stability and degradation of this compound. The search focused on key areas required for a complete stability profile, including:

-

Forced Degradation Studies: No studies detailing the behavior of NRA under stress conditions (acidic, basic, oxidative, thermal, and photolytic) were found. Such studies are essential for identifying potential degradation products and understanding the degradation pathways.

-

Degradation Kinetics: There is no publicly available data on the rate of degradation of NRA under various conditions. This information is vital for determining the shelf-life and appropriate storage conditions for any substance containing this impurity.

-

Degradation Products: The specific chemical entities that this compound breaks down into have not been documented in the literature.

-

Degradation Pathways: Without information on degradation products and the conditions that lead to them, no degradation pathways can be proposed or visualized.

The absence of this critical information makes it impossible to provide quantitative data tables, detailed experimental protocols, or visualizations of degradation pathways as requested.

General Analytical Methodologies for Impurity Detection

While specific stability-indicating methods for this compound are not published, the general analytical techniques used for the detection and quantification of impurities in Methylphenidate and Ritalinic Acid are well-established.[1][2] These methods would form the basis for any future stability studies on NRA.

| Analytical Technique | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | A primary method for separating, identifying, and quantifying impurities in drug substances and products.[1][2] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Used for the sensitive detection and structural elucidation of impurities, particularly for trace-level analysis.[2] |

| Gas Chromatography (GC) | Suitable for the analysis of volatile impurities and residual solvents.[1][2] |

Proposed Experimental Workflow for Stability Assessment

Given the lack of data, a logical next step for researchers would be to perform a comprehensive stability study on this compound. The following workflow outlines a standard approach for such an investigation.

Caption: Proposed workflow for a forced degradation study of this compound.

Conclusion and Future Outlook

There is a critical void in the scientific literature regarding the chemical stability and degradation of this compound. This lack of data prevents a full risk assessment and the development of effective control strategies for this potential impurity in pharmaceutical products. The generation of robust stability data through forced degradation studies is imperative. Such research would involve subjecting pure this compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines and utilizing advanced analytical techniques to identify and quantify the resulting degradants. This would not only allow for the elucidation of its degradation pathways but also aid in the development of manufacturing processes and storage conditions that minimize the risk of its formation, ensuring the safety and quality of essential medicines like Methylphenidate.

References

N-nitroso-Ritalinic Acid: A Physicochemical and Toxicological Overview

For Researchers, Scientists, and Drug Development Professionals

N-nitroso-Ritalinic Acid is an organic compound classified as an N-nitrosamine. It is primarily recognized as a potential impurity in the synthesis of methylphenidate and its derivatives. Given the classification of many N-nitrosamines as probable human carcinogens, understanding the physicochemical properties and potential biological activities of this compound is of significant interest for toxicological assessment and quality control in pharmaceutical development. This technical guide provides a summary of its known physicochemical properties, outlines general experimental protocols for its analysis, and describes the putative metabolic pathway associated with the bioactivation of N-nitroso compounds.

Physicochemical Properties

The available quantitative data for this compound are primarily based on computational models. Experimental determination of these properties is not widely available in the public domain.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₃H₁₆N₂O₃ | --INVALID-LINK-- | - |

| Molecular Weight | 248.28 g/mol | --INVALID-LINK-- | - |

| Appearance | Off-White Solid | --INVALID-LINK-- | - |

| LogP (Octanol-Water Partition Coefficient) | 2.3 | --INVALID-LINK-- | Computed by XLogP3 |

| Solubility | Soluble in Chloroform, Methanol (B129727) | --INVALID-LINK-- | Qualitative data |

| Melting Point | Not Available | - | - |

| Boiling Point | Not Available | - | - |

| pKa | Not Available | - | - |

| CAS Number | 2932440-73-6 | --INVALID-LINK-- | - |

| Synonyms | 2-(1-Nitrosopiperidin-2-yl)-2-phenylacetic acid, Ritalin impurity 5, N-Nitroso Methylphenidate EP Impurity A | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- | - |

Metabolic Activation and Genotoxicity Pathway

N-nitrosamines are generally not directly genotoxic. They require metabolic activation to form reactive electrophilic species that can interact with cellular macromolecules like DNA.[1][2] The primary pathway for this activation involves cytochrome P450-mediated oxidation.

Caption: Metabolic activation pathway of N-nitrosamines leading to DNA adduct formation.

Experimental Protocols

Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A common method for its determination is the shake-flask method followed by HPLC analysis .

Caption: Experimental workflow for LogP determination using the shake-flask method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of N-nitroso compounds. Due to their potential presence at trace levels, a highly sensitive detector is often required.

Instrumentation:

-

HPLC system with a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS).

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape) is commonly used. The gradient program would need to be optimized to achieve good separation from other components in the sample matrix.

Detection:

-

UV Detection: N-nitroso compounds typically have a characteristic UV absorbance around 230-240 nm.

-

Mass Spectrometry (MS): For trace analysis, LC-MS or LC-MS/MS is the method of choice, offering high sensitivity and specificity. The instrument would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments.

Sample Preparation:

-

Samples are typically dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter before injection.

Synthesis of this compound

A general approach for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent under acidic conditions. For this compound, the precursor would be Ritalinic Acid.

References

N-nitroso-Ritalinic Acid Impurity Profiling: A Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practices for the impurity profiling of N-nitroso-Ritalinic Acid (NRA) in pharmaceutical products. Given the classification of nitrosamine (B1359907) impurities as probable human carcinogens, a thorough understanding of their formation, detection, and control is paramount for ensuring drug safety and regulatory compliance. This document outlines the potential formation pathways of NRA, detailed methodologies for its analysis, risk assessment strategies, and a discussion on its toxicological implications.

Introduction to this compound (NRA)

This compound (chemical name: 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid) is a nitrosamine impurity that can potentially form in pharmaceutical products containing methylphenidate or its metabolite, ritalinic acid.[1][2][3][4][5] As a Nitrosamine Drug Substance-Related Impurity (NDSRI), NRA shares a structural similarity with the active pharmaceutical ingredient (API) or its related substances. The presence of a nitrosatable secondary amine in the ritalinic acid structure and the potential presence of nitrosating agents in raw materials, excipients, or during the manufacturing process create a risk for its formation.

Formation and Control of this compound

The formation of N-nitrosamines, including NRA, is a chemical reaction between a nitrosatable amine (in this case, ritalinic acid or residual methylphenidate) and a nitrosating agent.[6] Common nitrosating agents are nitrites (NO₂⁻), which can be present as impurities in excipients, water, or other raw materials, especially under acidic conditions.[6]

Key factors influencing NRA formation include:

-

Presence of Nitrosatable Amines: Ritalinic acid, a major metabolite of methylphenidate, contains a secondary amine within its piperidine (B6355638) ring, making it susceptible to nitrosation.

-

Presence of Nitrosating Agents: Trace amounts of nitrites in excipients or other components of the drug product are a primary concern.

-

pH: Nitrosamine formation is often favored in acidic environments which can be present in the drug product formulation or in vivo in the stomach.

-

Temperature: Elevated temperatures during manufacturing or storage can accelerate the rate of nitrosamine formation.

Control Strategies: A multi-faceted approach is necessary to control the risk of NRA formation in pharmaceuticals.[7] Strategies should focus on both preventing its formation and removing it if present.

-

Risk Assessment: A thorough risk assessment of the entire manufacturing process is the first critical step. This includes evaluating raw materials, excipients, and processing conditions.

-

Raw Material Control: Sourcing high-purity raw materials and excipients with low nitrite (B80452) content is essential.

-

Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosation, such as adjusting pH to be less acidic and avoiding excessive temperatures, can be highly effective.[8]

-

Use of Inhibitors: The inclusion of antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E), can act as nitrite scavengers, preventing the nitrosation reaction.[8]

-

Analytical Testing: Implementing robust and sensitive analytical methods for routine testing of raw materials, intermediates, and the final drug product is crucial to ensure control strategies are effective.

Quantitative Data on Nitrosamine Impurities

While specific quantitative data for this compound in marketed pharmaceutical products is not widely published in publicly available literature, the general acceptable intake (AI) limits for nitrosamine impurities set by regulatory agencies provide the necessary framework for control. The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for nitrosamines in drug products.[9][10]

| Impurity Class | General Acceptable Intake (AI) Limit (ng/day) | Reference |

| Nitrosamine Impurities | 26.5 (for most potent nitrosamines) | [9] |

| Nitrosamine Drug Substance-Related Impurities (NDSRIs) | Determined on a case-by-case basis using a carcinogenic potency categorization approach (CPCA) | [9][10] |

For NDSRIs like NRA, where substance-specific carcinogenicity data may not be available, the FDA recommends a predictive framework based on the compound's structural features to assign it to a carcinogenic potency category, which then determines the AI limit.[9]

A study investigating the formation of various NDSRIs under artificial gastric conditions (pH 3.15, 37°C for 2 hours) with the addition of nitrite provides some insight into the potential for in vivo formation. While this study included methylphenidate, the specific quantitative results for the formation of NRA were not detailed. However, it highlights the importance of considering the in vivo environment as a potential site for nitrosamine formation.[11]

Experimental Protocols

The sensitive and specific detection and quantification of NRA at trace levels in a complex pharmaceutical matrix requires advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

Synthesis of this compound Reference Standard

A certified reference standard of NRA is essential for the development and validation of any quantitative analytical method. While commercially available from several suppliers, a general synthesis protocol, adapted from the synthesis of a related compound, is provided below for informational purposes.

Reaction: Nitrosation of Ritalinic Acid

Reagents and Materials:

-

Ritalinic Acid

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of Ritalinic Acid in a suitable solvent such as an ethanol-water mixture in a round-bottom flask.

-

Acidify the solution by adding a dilute solution of hydrochloric acid dropwise while stirring.

-

Cool the reaction mixture in an ice bath.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the cooled, acidified solution of Ritalinic Acid with continuous stirring.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a low temperature.

-

After the reaction is complete, extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product should be purified using an appropriate technique, such as column chromatography, to obtain the pure reference standard.

-

The structure and purity of the synthesized this compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

LC-MS/MS Method for Quantification of NRA in a Drug Product

This protocol provides a general framework for the analysis of NRA in a solid dosage form. Method validation in accordance with ICH Q2(R1) is essential.

1. Sample Preparation:

-

Accurately weigh a portion of the crushed tablets equivalent to a specific amount of the API (e.g., 100 mg).

-

Transfer to a suitable centrifuge tube.

-

Add a precise volume of an appropriate extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).

-

Vortex to mix and then sonicate or shake mechanically for a specified duration (e.g., 30-40 minutes) to ensure complete extraction.[7]

-

Centrifuge the sample at a high speed (e.g., 4000 rpm for 15 minutes) to pellet the excipients.[7]

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

2. Chromatographic Conditions:

-

LC System: UHPLC system

-

Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl) with appropriate dimensions (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

-

Gradient Elution: A gradient program should be developed to achieve adequate separation of NRA from the API and other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30 - 40 °C

-

Injection Volume: 1 - 5 µL

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions (for QqQ): A precursor ion corresponding to the [M+H]⁺ of NRA would be selected, and at least two specific product ions would be monitored for quantification and confirmation.

-

Source Parameters: Optimize parameters such as gas flows, temperatures, and voltages for maximum sensitivity.

4. Data Analysis and Quantification:

-

A calibration curve is constructed by analyzing standard solutions of NRA of known concentrations.

-

The concentration of NRA in the sample is determined by comparing its peak area to the calibration curve, using an internal standard for correction if necessary.

GC-MS/MS Method for Quantification of NRA

For more volatile nitrosamines, GC-MS is a viable alternative. However, NRA, being a carboxylic acid, is not highly volatile and may require derivatization prior to analysis to improve its chromatographic behavior.

1. Sample Preparation and Derivatization:

-

Follow the sample extraction procedure as described for the LC-MS/MS method.

-

After extraction, the solvent is evaporated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in a suitable derivatization reagent (e.g., a silylating agent like BSTFA with 1% TMCS) and heated to a specific temperature for a set time to convert the carboxylic acid group to a more volatile silyl (B83357) ester.

2. GC Conditions:

-

GC System: Gas chromatograph with a split/splitless injector.

-

Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of appropriate dimensions (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient program is used to separate the derivatized NRA from other components.

-

Injector Temperature: 250 - 280 °C

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer

-

Ionization Source: Electron Ionization (EI)

-

MRM Transitions: Specific precursor-to-product ion transitions for the derivatized NRA are monitored.

4. Data Analysis and Quantification:

-

Quantification is performed similarly to the LC-MS/MS method using a calibration curve prepared with derivatized NRA standards.

Visualizations

The following diagrams illustrate key pathways and workflows related to the impurity profiling of this compound.

Caption: Formation Pathway of this compound.

Caption: Experimental Workflow for NRA Analysis.

Caption: General Genotoxicity Signaling Pathway of N-Nitrosamines.

Conclusion

The control of this compound and other nitrosamine impurities is a critical aspect of modern pharmaceutical development and manufacturing. A proactive approach, incorporating thorough risk assessment, robust analytical testing, and effective control strategies, is essential to ensure the safety and quality of medicines. While specific data on NRA remains limited, the principles and methodologies outlined in this guide provide a solid foundation for its impurity profiling. Continuous vigilance and adherence to evolving regulatory guidelines are imperative for all professionals in the pharmaceutical industry.

References

- 1. longdom.org [longdom.org]

- 2. agilent.com [agilent.com]

- 3. fda.gov [fda.gov]

- 4. edqm.eu [edqm.eu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ijper.org [ijper.org]

- 7. lcms.cz [lcms.cz]

- 8. impactfactor.org [impactfactor.org]

- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

Toxicological Assessment of N-nitroso-Ritalinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-Ritalinic Acid is a potential impurity that can form in pharmaceutical products containing methylphenidate. As a member of the N-nitrosamine class of compounds, it is considered a "cohort of concern" due to the well-documented mutagenic and carcinogenic properties of many compounds in this class[1]. The presence of N-nitrosamine impurities in drugs has led to numerous recalls and the implementation of stringent regulatory guidance for their control[1]. This technical guide provides a comprehensive overview of the toxicological assessment of this compound, summarizing available data, outlining relevant experimental protocols, and illustrating key concepts through diagrams.

N-nitrosamines are formed by the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be derived from nitrite (B80452) salts under acidic conditions[2]. In the context of pharmaceuticals, these impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or during the formulation and storage of the drug product[1]. Long-term exposure to certain N-nitrosamines, even at low levels, may increase the risk of cancer[3].

Quantitative Toxicological Data

Regulatory agencies have established acceptable intake (AI) limits for various N-nitrosamines to manage the potential cancer risk. The AI represents a level of exposure that approximates a one in 100,000 increased cancer risk over a lifetime of exposure[4]. For this compound, the European Medicines Agency (EMA) and Health Canada have set an AI based on a structure-activity relationship (SAR) and read-across approach from surrogate compounds[5].

| Impurity | Chemical Name | Parent API | Acceptable Intake (AI) | Potency Category | Source |

| This compound | 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid | Methylphenidate | 1500 ng/day | 4 | EMA[5][6], Health Canada[7] |

The Carcinogenic Potency Categorization Approach (CPCA) is a framework used to assign AI limits to N-nitrosamines based on their predicted carcinogenic potency. The categories range from 1 (most potent) to 5 (least potent)[1][4]. This compound is placed in category 4[5][6][7].

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are standard protocols used for the toxicological assessment of N-nitrosamine impurities.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The assay utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

Prepare different concentrations of the test substance.

-

Mix the test substance with the bacterial tester strain and, if required, the S9 metabolic activation mix.

-

Pour the mixture onto a minimal glucose agar (B569324) plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies and compare it to the control plates.

-

A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

-

In Vitro Micronucleus Assay

This assay detects genotoxic damage in mammalian cells.

-

Principle: The test evaluates the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

-

Methodology:

-

Human TK6 cells or other suitable mammalian cell lines are cultured.

-

Cells are exposed to various concentrations of the test compound for a defined period (e.g., 24 hours), with and without metabolic activation (S9).

-

After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronucleated binucleated cells is determined by microscopic analysis.

-

In Vivo Carcinogenicity Bioassays

Long-term animal studies are conducted to determine the carcinogenic potential of a substance.

-

Principle: Rodents (typically rats and mice) are exposed to the test substance over a significant portion of their lifespan. The incidence of tumors in the treated groups is compared to that in a control group.

-

Methodology:

-

Groups of animals are administered the test substance daily at different dose levels for up to two years.

-

A control group receives the vehicle only.

-

Animals are monitored for clinical signs of toxicity and tumor development.

-

At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically.

-

The tumor incidence data is statistically analyzed to determine the carcinogenic potential of the substance.

-

Visualizations

Experimental Workflow for Nitrosamine (B1359907) Analysis

The following diagram illustrates a typical workflow for the identification and quantification of N-nitrosamine impurities in pharmaceutical products.

Caption: General workflow for nitrosamine impurity analysis in pharmaceuticals.

Signaling Pathway of N-Nitrosamine Carcinogenesis

The carcinogenicity of many N-nitrosamines is linked to their metabolic activation and subsequent interaction with DNA.

Caption: Simplified pathway of N-nitrosamine-induced carcinogenesis.

Conclusion

The toxicological assessment of this compound is guided by the principles applied to the broader class of N-nitrosamines. While specific experimental data on this particular impurity is limited, regulatory bodies have established a conservative acceptable intake limit of 1500 ng/day based on SAR and read-across approaches. This underscores the importance of robust analytical methods for the detection and quantification of such impurities in pharmaceutical products. Further research, including mutagenicity and genotoxicity studies, would provide a more definitive toxicological profile for this compound and aid in refining risk assessments. Drug developers and manufacturers must remain vigilant in controlling the formation of N-nitrosamine impurities to ensure patient safety.

References

- 1. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajpaonline.com [ajpaonline.com]

- 3. Beware of Carcinogenic Nitrosamine Compounds as Contaminants in Medicinal Products - IML Testing & Research [imlresearch.com]

- 4. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. tga.gov.au [tga.gov.au]

- 7. canada.ca [canada.ca]

Understanding the Genotoxicity of N-nitroso-Ritalinic Acid: An In-depth Technical Guide

Disclaimer: No direct experimental data on the genotoxicity of N-nitroso-Ritalinic Acid is publicly available. This guide provides a comprehensive overview based on the genotoxicity of structurally related compounds, the parent molecule (methylphenidate), and established principles of nitrosamine (B1359907) toxicology. The experimental protocols described are standard assays that would be employed for such an evaluation.

Introduction

This compound is a potential nitrosamine impurity of methylphenidate, a widely prescribed central nervous system stimulant. Nitrosamines are a class of compounds of significant concern to the pharmaceutical industry and regulatory bodies due to their potential as genotoxic carcinogens. The assessment of the genotoxic risk of such impurities is a critical aspect of drug safety evaluation.

This technical guide provides a comprehensive framework for understanding the potential genotoxicity of this compound. Given the absence of specific data, this document leverages a science-based approach, incorporating information on the parent drug, structurally similar nitrosamines, and in silico predictive methods. Furthermore, it outlines the detailed experimental protocols for the standard battery of genotoxicity tests that would be necessary to definitively determine the genotoxic profile of this compound.

Toxicological Profile of Parent Compound and Structural Analogs

Genotoxicity of Methylphenidate

Methylphenidate, the parent active pharmaceutical ingredient, has been extensively studied for its genotoxic potential. The consensus from a range of in vitro and in vivo studies is that methylphenidate is not genotoxic.

| Assay | System | Concentration/Dose | Results | Reference |

| Chromosomal Aberration | Cultured Human Lymphocytes | Up to 10 mM | Negative | [1] |

| Micronucleus Test | Mouse Bone Marrow | Up to 250 mg/kg bw (oral) | Negative | [1] |

| Micronucleus Test | Mouse Peripheral Blood Erythrocytes | 30, 60, or 125 mg/kg | Negative | [2] |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli | Not specified | Negative | [3] |

| Mouse Lymphoma Assay | L5178Y cells | Not specified | Negative | [3] |

Genotoxicity of N-nitrosopiperidine (Structural Surrogate)

N-nitrosopiperidine, which shares the N-nitrosated piperidine (B6355638) ring with this compound, is a well-characterized genotoxic carcinogen. It serves as a relevant surrogate for predicting the potential hazards of this compound.

| Assay | System | Concentration/Dose | Results | Reference |

| Carcinogenicity | Animals | Not specified | Causes stomach, esophagus, throat, liver, and lung cancer | [4] |

| Mutagenicity | Not specified | Not specified | Mutagenic | [5] |

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of most N-nitrosamines is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic activation pathway for this compound, based on knowledge of similar nitrosamines, is illustrated below.

In Silico Genotoxicity Prediction

In the absence of empirical data, in silico (computer-based) models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the genotoxic potential of nitrosamines.[6][7][8] These models analyze the chemical structure of a compound to predict its biological activity based on data from structurally similar compounds. For this compound, QSAR models would likely predict a genotoxic potential due to the presence of the N-nitrosamine functional group, which is a well-known structural alert for mutagenicity.[6][9]

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is required by regulatory agencies to assess the genotoxic potential of pharmaceutical impurities. The following sections detail the methodologies for these key assays.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations in bacteria.

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Procedure:

-

The test substance, bacterial culture, and S9 mix (or buffer) are combined.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

-

Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Test System: Established mammalian cell lines (e.g., CHO, V79, TK6) or primary cell cultures (e.g., human peripheral blood lymphocytes).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction).

-

Procedure:

-

Cells are exposed to the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic analysis of binucleated cells.

-

-

Evaluation: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

-

Test System: Similar to the in vitro micronucleus test, using established mammalian cell lines or primary cell cultures.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction).

-

Procedure:

-

Cells are exposed to the test substance.

-

A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.

-

Chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

-

Evaluation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

Conclusion

While there is no direct experimental data on the genotoxicity of this compound, a comprehensive assessment based on established scientific principles suggests a high likelihood of genotoxic potential. The parent compound, methylphenidate, is not genotoxic, indicating that the genotoxicity concern arises from the N-nitroso moiety. The structural analog, N-nitrosopiperidine, is a known mutagen and carcinogen. In silico predictions would likely classify this compound as a mutagen.

Therefore, for a definitive risk assessment, it is imperative that this compound be evaluated in a standard battery of genotoxicity tests, including the Ames test, an in vitro mammalian cell micronucleus or chromosomal aberration assay, and, if necessary, an in vivo genotoxicity study. The detailed protocols provided in this guide outline the necessary steps for such an evaluation. Until such data is available, this compound should be considered a potential genotoxic impurity and controlled to the lowest reasonably practicable levels in any pharmaceutical product.

References

N-Nitroso-Ritalinic Acid in Drug Manufacturing: A Technical Guide to Sources, Analysis, and Mitigation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-nitroso-ritalinic acid (NRA), a potential nitrosamine (B1359907) impurity in pharmaceutical products containing methylphenidate or its metabolite, ritalinic acid. This document outlines the formation pathways, potential sources during drug manufacturing, and detailed analytical methodologies for the detection and quantification of this impurity.

Introduction to this compound (NRA)

This compound is a nitrosamine drug substance-related impurity (NDSRI) that can potentially form from ritalinic acid, the primary metabolite of methylphenidate. Ritalinic acid itself can be present as a degradant or an intermediate in the manufacturing process of methylphenidate. Like other nitrosamines, NRA is of concern due to its potential carcinogenic properties. Regulatory bodies worldwide have established strict limits for nitrosamine impurities in pharmaceutical products, necessitating a thorough understanding and control of their formation.

Chemical Structure:

-

IUPAC Name: 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid

-

Molecular Formula: C₁₃H₁₆N₂O₃

-

Molecular Weight: 248.28 g/mol

Formation Pathways of this compound

The formation of this compound stems from the reaction of a nitrosating agent with the secondary amine group present in the piperidine (B6355638) ring of ritalinic acid. This reaction, known as nitrosation, is a well-understood chemical transformation.

The general mechanism involves the protonation of a nitrite (B80452) ion (NO₂⁻) to form nitrous acid (HNO₂), which can then generate various nitrosating species, such as the nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the secondary amine in ritalinic acid then attacks the nitrosonium ion, leading to the formation of the N-nitroso derivative.

Potential Sources of this compound in Drug Manufacturing

The formation of NRA during the manufacturing of methylphenidate-containing drug products can be attributed to the presence of both the ritalinic acid precursor and nitrosating agents. A thorough risk assessment should consider the following potential sources:

3.1. Presence of Ritalinic Acid:

-

Degradation of Methylphenidate: Methylphenidate can hydrolyze to form ritalinic acid, especially under certain pH and temperature conditions. This degradation can occur during the synthesis, formulation, or even storage of the drug product.

-

Intermediate in Synthesis: Ritalinic acid may be used as a starting material or be present as an intermediate in the synthesis of methylphenidate or related compounds.

3.2. Sources of Nitrosating Agents:

Nitrosating agents, primarily nitrites, can be introduced at various stages of the manufacturing process:

-

Raw Materials: Nitrite impurities can be present in starting materials, reagents, and solvents used in the synthesis of the active pharmaceutical ingredient (API) and excipients.

-

Excipients: Certain common excipients may contain trace amounts of nitrites.

-

Water: The water used in the manufacturing process can be a source of nitrites.

-

Manufacturing Equipment: Inadequate cleaning of equipment can lead to cross-contamination with residual nitrosating agents from previous batches or other processes.

-

Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, could potentially be a source of nitrosating agents.

Quantitative Data

Currently, there is a lack of publicly available data on the specific levels of this compound found in methylphenidate drug substances or products. The following table presents a hypothetical yet plausible scenario for the levels of NRA that might be observed, based on typical limits for nitrosamine impurities. These values are for illustrative purposes only.

| Sample Type | Matrix | This compound Level (ppm) | Analytical Method |

| Methylphenidate API (Batch A) | Solid | < 0.01 (Below Limit of Quantification) | LC-MS/MS |

| Methylphenidate API (Batch B) | Solid | 0.05 | LC-MS/MS |

| Methylphenidate Tablets (20 mg) | Solid | 0.02 | LC-MS/MS |

| Ritalinic Acid Intermediate | Solid | 0.15 | LC-MS/MS |

Regulatory Limits:

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established acceptable intake (AI) limits for nitrosamine drug substance-related impurities (NDSRIs). These limits are often determined based on a carcinogenic potency categorization approach. For a specific NDSRI like this compound, the acceptable intake limit would need to be calculated based on its structural features and toxicological data, if available. In the absence of specific data, a conservative limit is often applied.

Experimental Protocols

A highly sensitive and specific analytical method is required for the detection and quantification of trace levels of this compound in pharmaceutical matrices. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique for this purpose.

5.1. Sample Preparation:

A robust sample preparation procedure is crucial to extract NRA from the drug matrix and minimize interference.

-

Weighing: Accurately weigh a suitable amount of the drug substance or crushed tablets.

-

Dissolution: Dissolve the sample in an appropriate solvent, such as a mixture of methanol (B129727) and water. Sonication may be used to aid dissolution.

-

Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step may be required to isolate the nitrosamine.

-

Centrifugation and Filtration: Centrifuge the sample solution to precipitate any undissolved excipients. Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

5.2. LC-MS/MS Method:

The following is a proposed LC-MS/MS method for the analysis of this compound. Method development and validation are essential before routine use.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 249.1 |

| Product Ions (Q3) | To be determined by infusion of a reference standard. Plausible fragments could result from the loss of the nitroso group or the carboxylic acid group. |

| Collision Energy | To be optimized for each transition. |

| Source Temperature | 500 °C |

5.3. Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Linearity

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Range

-

Robustness

Mitigation Strategies

To control the formation of this compound, a comprehensive strategy should be implemented throughout the drug manufacturing process:

-

Risk Assessment: Conduct a thorough risk assessment to identify all potential sources of ritalinic acid and nitrosating agents.

-

Raw Material Control: Implement stringent specifications for all raw materials, including starting materials, solvents, and excipients, to control the levels of nitrite and other nitrosating agents.

-

Process Optimization: Optimize the manufacturing process to minimize the formation of ritalinic acid and to avoid conditions that favor nitrosation (e.g., high temperatures, acidic pH in the presence of nitrosating agents).

-

Cleaning Validation: Implement robust cleaning procedures for all equipment to prevent cross-contamination.

-

Packaging Selection: Carefully select packaging materials that do not leach nitrosating agents.

-

Stability Studies: Conduct comprehensive stability studies on the drug product to monitor for the formation of NRA over its shelf life.

Conclusion

The presence of this compound is a potential risk in the manufacturing of methylphenidate-containing drug products. A thorough understanding of its formation pathways, potential sources, and the implementation of sensitive analytical methods and robust control strategies are essential to ensure the safety and quality of these pharmaceutical products. Continuous monitoring and a proactive approach to risk mitigation are paramount for compliance with regulatory expectations and for protecting patient health.

The Transformation of Methylphenidate: A Technical Guide to the Formation of N-Nitroso-Ritalinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and chemical pathway leading from the widely prescribed stimulant, methylphenidate, to its N-nitroso derivative, N-nitroso-ritalinic acid. This document details the enzymatic conversion of the parent drug to its primary metabolite, ritalinic acid, and the subsequent chemical nitrosation that results in the formation of the N-nitroso compound. This guide is intended to serve as a resource for researchers in drug metabolism, toxicology, and pharmaceutical development, providing detailed experimental protocols, quantitative data, and visual representations of the involved pathways.

Introduction

Methylphenidate is a chiral phenethylamine (B48288) derivative primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is well-characterized, with the major route being the de-esterification to the inactive metabolite, ritalinic acid.[1][2][3][4][5][6] The presence of a secondary amine in the piperidine (B6355638) ring of ritalinic acid makes it susceptible to nitrosation, a chemical reaction that can lead to the formation of N-nitroso compounds. This compound is a known impurity and derivative of ritalinic acid.[2][4][7][8][9][10] This guide will elucidate the two-stage process: the initial metabolism of methylphenidate followed by the chemical formation of this compound.

Metabolic Pathway: Methylphenidate to Ritalinic Acid

The primary metabolic fate of methylphenidate in the human body is its hydrolysis to α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid. This biotransformation renders the drug pharmacologically inactive.

Enzymatic Conversion

The hydrolysis of the methyl ester of methylphenidate is predominantly catalyzed by the enzyme carboxylesterase 1 (CES1) , which is highly expressed in the liver.[2][3][4][5] This enzymatic reaction is highly efficient, leading to a rapid and extensive conversion of methylphenidate to ritalinic acid.

Minor Metabolic Pathways

While de-esterification is the main metabolic route, minor pathways involving oxidative metabolism have been identified. These pathways lead to the formation of metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate.[2][3]

Chemical Formation: Ritalinic Acid to this compound

The formation of this compound from ritalinic acid is not a metabolic step but a chemical reaction known as nitrosation . This reaction involves the interaction of the secondary amine group in the piperidine ring of ritalinic acid with a nitrosating agent.

General Mechanism of Nitrosation

N-nitrosamines are typically formed from the reaction of secondary or tertiary amines with a nitrosating agent, most commonly derived from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[3][11] The acidic environment facilitates the formation of nitrous acid (HNO₂), which is a key nitrosating species.

Potential for In Vivo Formation

The acidic environment of the stomach provides favorable conditions for the nitrosation of secondary amines. Ingested nitrites from dietary sources or other exposures can react with drugs or their metabolites that contain secondary amine moieties, leading to the in vivo formation of N-nitroso compounds.[1][12] Therefore, it is plausible that ritalinic acid, present in the gastrointestinal tract, could undergo nitrosation to form this compound.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively available in peer-reviewed literature. However, based on the general principles of nitrosamine (B1359907) formation, a representative protocol can be outlined.

In Vitro Synthesis of this compound

This protocol is a generalized procedure for the nitrosation of a secondary amine under laboratory conditions.

Materials:

-

Ritalinic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Distilled water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve a known quantity of ritalinic acid in an appropriate aqueous acidic solution (e.g., dilute HCl, pH 2-3).

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of an aqueous solution of sodium nitrite dropwise to the cooled ritalinic acid solution with continuous stirring.

-

Allow the reaction mixture to stir in the ice bath for a specified period (e.g., 1-2 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, neutralize the mixture with a sodium bicarbonate solution.

-

Extract the this compound from the aqueous solution using an organic solvent like dichloromethane.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified using techniques like column chromatography if necessary.

Analytical Methods for Detection and Quantification

The detection and quantification of N-nitrosamines, including this compound, require highly sensitive analytical techniques due to their potential presence at trace levels.

Commonly Employed Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of N-nitrosamines in pharmaceutical products. It offers high sensitivity and selectivity.[3][5][11][13][14][15][16][17][18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile nitrosamines.[3][11][14]

-

High-Resolution Mass Spectrometry (HRMS): Provides high accuracy mass measurements, aiding in the unequivocal identification of analytes.[3][13]

Sample Preparation:

Sample preparation is critical for accurate analysis and may involve:

-

Solid-Phase Extraction (SPE): To concentrate the analyte and remove matrix interference.

-

Liquid-Liquid Extraction (LLE): For separation of the analyte from the sample matrix.

-

"Dilute-and-Shoot": A simpler approach where the sample is diluted before direct injection into the analytical instrument.[5]

Quantitative Data

Specific quantitative data on the in vivo or in vitro formation of this compound is scarce in the public domain. The following table summarizes the types of quantitative data that would be relevant for such an investigation.

| Parameter | Description | Typical Units | Significance |

| Reaction Yield | The percentage of ritalinic acid converted to this compound under specific experimental conditions. | % | Indicates the efficiency of the nitrosation reaction. |

| Formation Rate | The speed at which this compound is formed. | µmol/min or ng/mL/hr | Important for understanding the kinetics of the reaction. |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected by an analytical method. | ng/mL or ppb | Defines the sensitivity of the analytical method. |

| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be accurately quantified by an analytical method. | ng/mL or ppb | Crucial for regulatory purposes and risk assessment. |

Visualizations

Metabolic and Chemical Pathway

Caption: Pathway from Methylphenidate to this compound.

Experimental Workflow for Analysis

Caption: Workflow for this compound Analysis.

Conclusion

The conversion of methylphenidate to this compound is a two-step process involving an initial enzymatic metabolism to ritalinic acid, followed by a chemical nitrosation reaction. While the metabolic pathway is well-understood, the specific conditions and kinetics of this compound formation require further investigation, particularly under physiologically relevant conditions. The potential for in vivo formation in the acidic environment of the stomach highlights the importance of monitoring for such impurities in pharmaceutical products. The analytical methodologies outlined in this guide provide a framework for the sensitive and specific detection and quantification of this compound, which is crucial for ensuring the safety and quality of methylphenidate-containing medications. Further research is warranted to fully characterize the factors influencing the formation of this N-nitroso compound and to assess its potential toxicological significance.

References

- 1. Significance of in vivo formation of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Nitroso Methylphenidate EP Impurity A | 2932440-73-6 | SynZeal [synzeal.com]

- 5. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 7. veeprho.com [veeprho.com]

- 8. N-Nitroso Ritalinic Acid - CAS - 2932440-73-6 | Axios Research [axios-research.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Nitroso Methylphenidate EP Impurity A | CAS No: 2932440-73-6 [aquigenbio.com]

- 11. pmda.go.jp [pmda.go.jp]

- 12. Significance of in vivo formation of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 13. fda.gov [fda.gov]

- 14. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]

- 15. Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrup… [ouci.dntb.gov.ua]

Methodological & Application

Application Note: Quantitative Analysis of N-Nitroso-Ritalinic Acid in Pharmaceutical Drug Substances by LC-MS/MS

Abstract

This application note presents a proposed high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the N-nitroso-ritalinic acid impurity in ritalinic acid or methylphenidate drug substances. N-nitroso compounds are a class of potential genotoxic impurities that require monitoring at trace levels in pharmaceutical materials. This method utilizes a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. The described sample preparation is straightforward, and the analytical method is designed to be suitable for routine quality control environments. This document provides the detailed protocol and typical method performance characteristics.

Introduction

N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug substances and products.[2] this compound is a potential impurity that can form in the presence of a secondary amine (ritalinic acid, a metabolite and synthetic precursor of methylphenidate) and a nitrosating agent.[3]

The development of sensitive and selective analytical methods for the detection and quantification of such impurities at trace levels is crucial.[4] LC-MS/MS has become the technique of choice for this application due to its high sensitivity, selectivity, and wide applicability to various nitrosamines.[3][5] This application note outlines a comprehensive LC-MS/MS workflow for the analysis of this compound.

Experimental

-

Reference Standard: this compound (CAS: 2932440-73-6)[6]

-

Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

-

Additives: Formic acid (LC-MS grade)

-

Sample Preparation: Syringe filters (0.22 µm PVDF)

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.

-

LC System: Standard UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm) is recommended for good retention and separation.

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in 10.0 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

Sample Preparation (for a Drug Substance):

-

Accurately weigh approximately 100 mg of the ritalinic acid or methylphenidate drug substance into a 15 mL centrifuge tube.[5]

-

Add 10.0 mL of methanol.

-

Vortex for 1 minute to dissolve the sample.

-

Centrifuge the solution at 4000 rpm for 15 minutes.[7]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[8]

The following are proposed starting conditions and may require further optimization.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C[9] |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 12.0 | 5 |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | This compound (MW: 248.3 g/mol ) [6]Precursor Ion (Q1): m/z 249.1Product Ion (Q3): m/z 203.1 (loss of NO and H2O), m/z 105.1 (phenyl fragment) |

| Dwell Time | 100 ms |

| Collision Energy (CE) | To be optimized for each transition |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

Results and Discussion

The proposed LC-MS/MS method should provide a selective and sensitive analysis of this compound. The chromatographic conditions are designed to retain and separate the analyte from the parent drug substance. The MRM transitions offer high specificity for the target analyte, minimizing potential matrix interference.

The following tables summarize the typical performance data expected from a validated method based on similar analyses for other nitrosamines.[9][10]

Table 3: Linearity and Range

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.5 - 100 | > 0.995 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.15 | 0.5 |

Table 5: Accuracy and Precision (Illustrative)

| Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD, n=6) |

| 1.0 | 95.5 - 104.2 | < 5.0 |

| 10.0 | 98.1 - 102.5 | < 3.5 |

| 50.0 | 99.0 - 101.8 | < 2.0 |

Workflow Diagrams

References

- 1. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 5. benchchem.com [benchchem.com]

- 6. veeprho.com [veeprho.com]

- 7. lcms.cz [lcms.cz]

- 8. fda.gov [fda.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

Application Note: GC-MS/MS Protocol for the Detection of N-nitroso-Ritalinic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the sensitive detection and quantification of N-nitroso-ritalinic acid, a potential genotoxic impurity. Due to the compound's carboxylic acid moiety, a derivatization step is incorporated to enhance volatility and thermal stability, making it amenable to GC-MS analysis. The protocol details sample preparation from a pharmaceutical matrix, a silylation derivatization procedure, and optimized instrument parameters.

Introduction

N-nitroso compounds, or nitrosamines, are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern. This compound is a potential impurity related to the synthesis or degradation of products containing ritalinic acid. Regulatory agencies mandate strict control over such impurities, necessitating highly sensitive and selective analytical methods for their detection at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. However, the direct analysis of polar, non-volatile molecules like this compound is challenging. Chemical derivatization can overcome this limitation by converting the analyte into a more volatile and thermally stable form. This application note describes a comprehensive protocol involving liquid-liquid extraction (LLE) and silylation derivatization for the analysis of this compound by GC-MS/MS.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from a drug substance or a powdered drug product.

-

Sample Weighing: Accurately weigh approximately 250 mg of the drug substance or representative powdered drug product into a 15 mL glass centrifuge tube.

-

Dissolution/Suspension: Add 10 mL of a 1 M sodium hydroxide (B78521) (NaOH) solution and vortex briefly. Shake the mixture for a minimum of 5 minutes to ensure complete dissolution or a homogenous suspension.[1]

-

Extraction: Add 2.0 mL of dichloromethane (B109758) (DCM) to the suspension. Vortex the tube for 1 minute, then shake vigorously for at least 5 minutes to facilitate the partitioning of the analyte into the organic layer.[1]

-

Phase Separation: Centrifuge the sample at approximately 4,000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

-

Collection: Carefully transfer the lower organic layer (DCM) using a Pasteur pipette into a clean glass vial.

-

Drying: Pass the DCM extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

Derivatization: Silylation

To improve volatility for GC analysis, the carboxylic acid group of this compound is converted to a trimethylsilyl (B98337) (TMS) ester.

-

Evaporation: Evaporate the dried DCM extract to dryness under a gentle stream of nitrogen at room temperature.

-

Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 100 µL of pyridine (B92270) (as a catalyst) to the dried residue.

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.

-

Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS/MS system.

GC-MS/MS Instrumental Parameters

The following parameters are proposed for the analysis of the derivatized this compound. A triple quadrupole mass spectrometer is recommended for enhanced selectivity and sensitivity using Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 7010B GC/MS/MS or equivalent |

| Injection Mode | Splitless (1 µL) |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |

| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |

| Transfer Line Temp | 280°C |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Note: Specific MRM transitions (precursor and product ions) and collision energies must be optimized by infusing a standard of the derivatized this compound.

Data Presentation

Quantitative performance of the method should be established through a validation study. The following table presents target performance characteristics based on typical GC-MS/MS methods for trace-level nitrosamine (B1359907) analysis.[2]

| Parameter | Target Value |

| Limit of Detection (LOD) | 0.01 - 0.05 ppm (ng/g) |

| Limit of Quantitation (LOQ) | 0.05 - 0.15 ppm (ng/g) |

| Linearity (R²) | > 0.995 |

| Recovery (%) | 80 - 120% |

| Precision (%RSD) | < 15% |

These values are illustrative and must be confirmed through formal method validation for this compound.

Mandatory Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

Caption: Workflow for GC-MS/MS analysis of this compound.

References

Application Notes and Protocols for N-nitroso-Ritalinic Acid Testing in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-nitroso-ritalinic acid is a potential impurity that can arise from the synthesis of ritalinic acid or be present in drug products containing methylphenidate.[1] Regulatory bodies worldwide have stringent requirements for the monitoring and control of such impurities.

This document provides a detailed application note and protocol for the sample preparation and quantification of this compound in pharmaceutical solid dosage forms using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established practices for the analysis of nitrosamine (B1359907) impurities in pharmaceuticals.

Analytical Approach

The recommended analytical approach for the quantification of this compound is LC-MS/MS. This technique offers the high sensitivity and selectivity required to detect and quantify trace levels of nitrosamine impurities in complex pharmaceutical matrices. The method involves extraction of the analyte from the drug product, followed by chromatographic separation and detection by mass spectrometry.

Experimental Protocols

Sample Preparation: Solid Oral Dosage Forms

This protocol outlines the extraction of this compound from tablets.

Materials:

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.45 µm syringe filters (e.g., PTFE)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Mechanical shaker

-

Centrifuge

Procedure:

-

Sample Weighing: Accurately weigh a portion of crushed tablets equivalent to a specific amount of the active pharmaceutical ingredient (API), for example, 100 mg, into a 15 mL centrifuge tube.

-

Extraction Solvent Addition: Add a precise volume of an appropriate extraction solvent. A common solvent for nitrosamines is methanol or a mixture of methanol and water. For this protocol, add 10 mL of methanol.

-

Extraction:

-

Vortex the tube for 1 minute to ensure the sample is fully wetted.

-

Place the tube on a mechanical shaker and shake for 30-40 minutes to facilitate complete extraction of the analyte.

-

-

Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to separate the insoluble excipients.

-

Filtration: Carefully transfer the supernatant to a syringe and filter it through a 0.45 µm syringe filter into a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Representative):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient Elution | A gradient program should be optimized to ensure sufficient separation of this compound from the API and other matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Conditions (Representative):

| Parameter | Value |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and any internal standards must be optimized. |

Data Presentation

The following table summarizes representative quantitative data for the analysis of nitrosamine impurities using LC-MS/MS. These values are provided for illustrative purposes and the specific performance of the method for this compound must be determined through method validation.

| Parameter | Typical Value | Description |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Recovery | 80 - 120% | The percentage of the known amount of analyte that is recovered during the sample preparation and analysis process. |

| Linearity (R²) | > 0.99 | A measure of how well the analytical response correlates with the concentration of the analyte over a given range. |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical relationship for nitrosamine impurity control.

References

Application Note: Quantification of N-nitroso-Ritalinic Acid in Drug Substances

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-ritalinic acid is a potential nitrosamine (B1359907) impurity in drug substances derived from methylphenidate. Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies worldwide have set stringent limits on their presence in pharmaceutical products. This application note provides detailed protocols for the quantification of this compound in drug substances using state-of-the-art analytical techniques to ensure product quality and patient safety.